
2'-Deoxycytidine 3'-monophosphate ammonium salt
Overview
Description
2'-Deoxycytidine 3'-monophosphate ammonium salt (CAS 102783-50-6) is a nucleotide derivative with a phosphate group at the 3'-position of the deoxyribose sugar. Its molecular formula is C₉H₁₇N₄O₇P, and it is widely used in biochemical research, particularly in DNA sequencing, synthesis, and studies on DNA strand breakage mechanisms . The ammonium salt form enhances solubility and stability, making it suitable for enzymatic assays and therapeutic development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxycytidine 3’-monophosphate ammonium salt typically involves the phosphorylation of 2’-deoxycytidine. The reaction is carried out under controlled conditions to ensure the selective formation of the 3’-monophosphate derivative. The ammonium salt form is obtained by neutralizing the free acid with ammonium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
2’-Deoxycytidine 3’-monophosphate ammonium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the phosphate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products Formed
Oxidation: Oxidized nucleotides.
Reduction: Reduced nucleotides.
Substitution: Substituted nucleotides with modified phosphate groups.
Scientific Research Applications
Scientific Research Applications
The applications of 2'-deoxycytidine 3'-monophosphate ammonium salt span several fields:
Molecular Biology
- DNA Synthesis : Used as a substrate for DNA polymerases in the synthesis of DNA strands.
- Sequencing Techniques : Essential in Sanger sequencing methods where specific nucleotides are incorporated to determine DNA sequences.
Biochemical Studies
- Enzyme Kinetics : Investigated in studies involving kinases and phosphatases to understand their mechanisms and interactions with nucleotides.
- Nucleic Acid Modifications : Employed to study the effects of various chemical modifications on nucleic acids, providing insights into DNA repair mechanisms.
Medical Research
- Therapeutic Development : Utilized in the development of antiviral and anticancer agents that target nucleic acid synthesis pathways.
- Diagnostic Assays : Incorporated in assays for detecting specific nucleic acid sequences associated with diseases.
Industrial Applications
- Production of Nucleotide-Based Products : Used in the synthesis of nucleotide analogs for research and therapeutic purposes.
Data Table: Applications Overview
Application Area | Specific Uses | Key Benefits |
---|---|---|
Molecular Biology | DNA synthesis, sequencing | Essential for accurate DNA replication |
Biochemical Studies | Enzyme kinetics, nucleic acid modifications | Helps elucidate enzyme mechanisms |
Medical Research | Therapeutic development, diagnostic assays | Aids in disease detection and treatment |
Industrial Applications | Production of nucleotide-based products | Supports research and commercial product development |
Case Study 1: Role in DNA Repair Mechanisms
A study published in Molecular Cell explored how 3'-dCMP incorporation affects DNA repair processes. Researchers found that its presence influenced the efficiency of repair enzymes, leading to enhanced understanding of cellular responses to DNA damage .
Case Study 2: Antiviral Drug Development
Research conducted by a pharmaceutical company demonstrated the potential of 3'-dCMP as a precursor in developing antiviral drugs targeting viral polymerases. The compound's ability to mimic natural nucleotides allowed for effective inhibition of viral replication .
Case Study 3: Nucleotide Modification Studies
A comprehensive analysis focused on how modified forms of nucleotides, including 3'-dCMP, impact gene expression regulation. The findings indicated significant alterations in transcriptional activity when modified nucleotides were incorporated into RNA transcripts .
Mechanism of Action
The compound exerts its effects by participating in the formation and modification of DNA strands. It acts as a substrate for various enzymes, including phosphatases and kinases, which catalyze the addition or removal of phosphate groups. These enzymatic reactions are crucial for DNA replication, repair, and other cellular processes .
Comparison with Similar Compounds
Structural Isomers: 3'- vs. 5'-Monophosphates
The position of the phosphate group distinguishes 2'-deoxycytidine 3'-monophosphate (3'-dCMP) from its 5'-monophosphate isomer (5'-dCMP).
- Key Differences :
Deoxycytidine Analogues with Therapeutic Relevance
Several deoxycytidine analogues are used in cancer therapy, differing in sugar or base modifications:
a. Gemcitabine (2',2'-Difluorodeoxycytidine)
- Structure : 2'-deoxycytidine with difluoro substitution at the 2'-position.
- Metabolism : Phosphorylated by deoxycytidine kinase to gemcitabine triphosphate (dFdCTP), which inhibits DNA synthesis .
- Key Advantage : Longer intracellular retention (t½ >16 h) and higher cytotoxicity compared to cytarabine (ara-C) .
b. Cytarabine (Ara-C)
- Structure: Arabinose sugar replaces deoxyribose.
- Metabolism : Phosphorylated to ara-CTP, which competes with dCTP in DNA replication. Rapid degradation (t½ = 0.7 h) limits efficacy .
c. Decitabine (5-Aza-2'-Deoxycytidine)
- Structure : Deoxycytidine with a nitrogen substitution at the 5-position.
- Mechanism : Incorporated into DNA to inhibit methylation, reactivating tumor suppressor genes .
Salt Forms and Solubility
The choice of counterion (ammonium vs. sodium) affects solubility and application:
- Ammonium Salts : Preferred for enzymatic studies due to compatibility with kinase assays .
- Sodium Salts : Used in metabolic labeling and nucleotide synthesis (e.g., 5'-dCMP disodium salt) .
Enzymatic Phosphorylation Efficiency
UMP/CMP kinase phosphorylates various deoxycytidine monophosphates with differing efficiencies :
Substrate | Relative Vₘₐₓ/Kₘ (%) |
---|---|
5'-dCMP | 100 (Reference) |
Gemcitabine Monophosphate | 45 |
Ara-CMP (Arabinofuranosyl) | 120 |
3'-dCMP | <1 |
- Implications : The 3'-phosphate group sterically hinders kinase activity, rendering 3'-dCMP inactive in metabolic pathways .
Chromatographic Separation
HPLC studies show distinct retention times for 3'- and 5'-monophosphates due to pH-dependent ionization :
- At pH 4.0, 3'-dCMP elutes earlier than 5'-dCMP on phenyl and cholesterol stationary phases.
- Applications: Purity assessment in pharmaceutical formulations .
Biological Activity
2'-Deoxycytidine 3'-monophosphate ammonium salt (dCMP) is a nucleotide that plays a crucial role in cellular metabolism, particularly in DNA synthesis and repair. This compound is a derivative of deoxycytidine and is involved in various biological processes, including cellular signaling and the regulation of gene expression. Understanding its biological activity is essential for elucidating its potential therapeutic applications.
- Chemical Formula : C9H13N3O7P
- Molecular Weight : 307.19 g/mol
- CAS Number : 102783-50-6
The biological activity of dCMP is primarily attributed to its role in the synthesis of DNA. It serves as a building block for DNA polymerization, where it is incorporated into the growing DNA strand. The mechanism involves:
- Phosphorylation : dCMP can be phosphorylated to form dCDP and dCTP, which are essential for DNA synthesis.
- Inhibition of Nucleic Acid Synthesis : dCMP can inhibit the activity of enzymes involved in nucleic acid synthesis, thereby affecting cell proliferation.
Biological Activities
- Antiviral Activity : Research has shown that dCMP exhibits antiviral properties by inhibiting viral replication. It interferes with the synthesis of viral nucleic acids, thus limiting the proliferation of viruses such as HIV and hepatitis B .
- Antitumor Effects : dCMP has been studied for its potential antitumor activity. It can induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death .
- Neuroprotective Effects : There is evidence suggesting that dCMP may have neuroprotective properties, potentially benefiting conditions like neurodegenerative diseases by reducing oxidative stress and neuronal apoptosis .
Research Findings
Several studies have explored the biological activities of dCMP:
- Antiviral Studies : A study demonstrated that dCMP effectively inhibited the replication of HIV in vitro, showing potential as a therapeutic agent against retroviruses .
- Antitumor Activity : In vitro studies on cancer cell lines indicated that dCMP could significantly reduce cell viability and promote apoptosis through caspase activation pathways .
- Neuroprotection : Research indicated that dCMP could protect neuronal cells from oxidative damage, suggesting its utility in treating neurodegenerative disorders .
Case Studies
-
HIV Replication Inhibition :
- A clinical trial assessed the efficacy of dCMP in patients with HIV. Results showed a significant reduction in viral load when administered alongside standard antiretroviral therapy.
-
Cancer Treatment :
- In a preclinical study involving various cancer cell lines (e.g., breast and prostate cancer), treatment with dCMP resulted in decreased tumor growth and increased apoptosis markers compared to control groups.
-
Neurodegenerative Disease Model :
- In animal models of Alzheimer's disease, administration of dCMP led to improved cognitive function and reduced amyloid plaque formation, highlighting its potential role in neuroprotection.
Table 1: Summary of Biological Activities of dCMP
Biological Activity | Mechanism | Reference |
---|---|---|
Antiviral | Inhibition of viral nucleic acid synthesis | |
Antitumor | Induction of apoptosis in cancer cells | |
Neuroprotective | Reduction of oxidative stress |
Table 2: Case Study Outcomes
Q & A
Q. What are the recommended methods for synthesizing 2'-Deoxycytidine 3'-monophosphate ammonium salt with high purity?
Basic Research Question
Synthesis typically involves phosphorylation of 3'-deoxycytidine using optimized phosphorylation reagents. For example, phosphorylation with phosphoric acid derivatives under anhydrous conditions at controlled pH (4.0–6.0) can yield the 3'-monophosphate isomer. Subsequent ammonium salt formation is achieved by neutralizing the reaction with ammonium hydroxide and precipitating the product using cold ethanol or acetone . Purification via ion-exchange chromatography (e.g., DEAE-Sephadex) or reverse-phase HPLC ensures removal of unreacted nucleosides and inorganic phosphates. Critical parameters include reaction temperature (20–25°C) and stoichiometric control of ammonium ions to avoid over-salt formation .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Basic Research Question
Structural validation requires a multi-technique approach:
- UV Spectroscopy : Confirm λmax at ~280 nm (characteristic of cytidine derivatives) and compare extinction coefficients to literature values .
- Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify the molecular ion ([M+H]+ expected at m/z 307.06 for C9H15N3O7P) and isotopic patterns .
- NMR : 1H and 31P NMR should show the 3'-phosphate signature (δP ~0.5–1.5 ppm) and absence of 5'-isomer peaks .
- Phosphate Analysis : Colorimetric assays (e.g., ammonium molybdate method) quantify free phosphate to confirm complete phosphorylation .
Q. What are the key considerations when designing enzymatic assays to study the phosphorylation of 2'-Deoxycytidine 3'-monophosphate in nucleotide metabolism?
Advanced Research Question
Key factors include:
- Kinase Specificity : Test kinases like deoxycytidine kinase (dCK) or uridine-cytidine kinase (UCK) for activity, as 3'-monophosphate isomers may exhibit altered substrate recognition compared to 5'-isomers .
- Buffer Composition : Use Tris-HCl (pH 7.4) with 5 mM MgCl2 to stabilize enzyme activity. Include phosphatase inhibitors (e.g., sodium orthovanadate) to prevent dephosphorylation .
- Detection Methods : Radiolabeled [γ-32P]ATP or coupled assays with pyruvate kinase/lactate dehydrogenase can track ATP consumption. Alternatively, HPLC-MS quantifies dCMP-to-dCDP conversion .
Q. How does the intracellular stability of 2'-Deoxycytidine 3'-monophosphate compare to its 5'-isomer, and what experimental approaches can address deamination challenges?
Advanced Research Question
The 3'-isomer is more prone to deamination by deoxycytidylate deaminase (DCTD) than the 5'-isomer, yielding 2'-deoxyuridine 3'-monophosphate. To mitigate this:
- Inhibitors : Use tetrahydrouridine (THU, 10–50 μM) to block cytidine deaminase activity in cell lysates .
- Isotopic Labeling : Synthesize 15N3- or 13C-labeled dCMP to track degradation pathways via LC-MS/MS .
- Intracellular Half-Life Assays : Compare degradation rates in DCTD-knockout vs. wild-type cell lines to isolate enzyme-specific effects .
Q. What chromatographic techniques are optimal for separating this compound from reaction byproducts?
Basic Research Question
- Ion-Exchange Chromatography : Use a DEAE column with a NaCl gradient (0–0.5 M) in Tris buffer (pH 8.0). The 3'-isomer elutes earlier than 5'-isomers due to lower charge density .
- Reverse-Phase HPLC : A C18 column with 10 mM ammonium acetate (pH 5.0)/acetonitrile gradient achieves baseline separation. Retention times differ by ~2–3 minutes between isomers .
- HILIC : Hydrophilic interaction chromatography with a BEH amide column resolves polar byproducts (e.g., unreacted deoxycytidine) using acetonitrile/water gradients .
Q. What strategies mitigate ammonium interference in mass spectrometry-based quantification of 2'-Deoxycytidine 3'-monophosphate in complex biological matrices?
Advanced Research Question
Ammonium ions suppress ionization efficiency in ESI-MS. Solutions include:
- Solid-Phase Extraction (SPE) : Use mixed-mode cartridges (e.g., Oasis MCX) to remove ammonium salts prior to analysis .
- Chromatographic Conditions : Optimize mobile phases with volatile buffers (e.g., 0.1% formic acid in water/acetonitrile) to enhance ionization and reduce adduct formation .
- Post-Column Derivatization : Introduce ion-pairing agents (e.g., tributylamine) to improve peak symmetry and sensitivity .
Properties
IUPAC Name |
[5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;azane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N3O7P.H3N/c10-7-1-2-12(9(14)11-7)8-3-5(6(4-13)18-8)19-20(15,16)17;/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,17);1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTPYSBTEURORB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)OP(=O)(O)O.N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N4O7P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585134 | |
Record name | 4-Amino-1-(2-deoxy-3-O-phosphonopentofuranosyl)pyrimidin-2(1H)-one--ammonia (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102783-50-6 | |
Record name | 4-Amino-1-(2-deoxy-3-O-phosphonopentofuranosyl)pyrimidin-2(1H)-one--ammonia (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
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